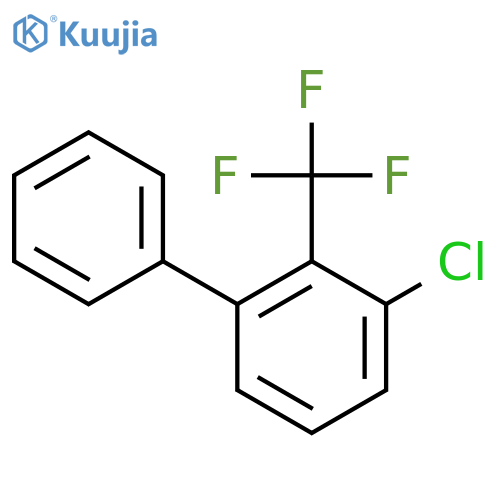Cas no 1214331-68-6 (3-Chloro-2-(trifluoromethyl)biphenyl)

1214331-68-6 structure
商品名:3-Chloro-2-(trifluoromethyl)biphenyl
CAS番号:1214331-68-6
MF:C13H8ClF3
メガワット:256.650833129883
CID:4997958
3-Chloro-2-(trifluoromethyl)biphenyl 化学的及び物理的性質
名前と識別子
-
- 3-chloro-2-(trifluoromethyl)biphenyl
- 3-Chloro-2-(trifluoromethyl)biphenyl
-
- インチ: 1S/C13H8ClF3/c14-11-8-4-7-10(12(11)13(15,16)17)9-5-2-1-3-6-9/h1-8H
- InChIKey: RPSSRIJHVPWNCU-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(C2C=CC=CC=2)=C1C(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 246
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 0
3-Chloro-2-(trifluoromethyl)biphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011002892-500mg |
3-Chloro-2-(trifluoromethyl)biphenyl |
1214331-68-6 | 97% | 500mg |
$798.70 | 2023-09-04 | |
| Alichem | A011002892-250mg |
3-Chloro-2-(trifluoromethyl)biphenyl |
1214331-68-6 | 97% | 250mg |
$494.40 | 2023-09-04 | |
| Alichem | A011002892-1g |
3-Chloro-2-(trifluoromethyl)biphenyl |
1214331-68-6 | 97% | 1g |
$1549.60 | 2023-09-04 |
3-Chloro-2-(trifluoromethyl)biphenyl 関連文献
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
1214331-68-6 (3-Chloro-2-(trifluoromethyl)biphenyl) 関連製品
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
